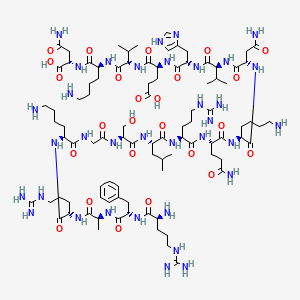
2-Chloro-4-diethylamino-6-methylamino-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-diethylamino-6-methylamino-s-triazine is a synthetic organic compound belonging to the s-triazine class of chemicals. It is known for its applications in various fields, including agriculture, where it is used as a herbicide. The compound has a molecular formula of C8H14ClN5 and a molecular weight of 215.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine typically involves the nucleophilic substitution of cyanuric chloride with diethylamine and methylamine. The reaction is carried out in the presence of a suitable solvent, such as 1,4-dioxane or 1,2-dichloroethane, and requires refluxing conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-diethylamino-6-methylamino-s-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine .
Scientific Research Applications
2-Chloro-4-diethylamino-6-methylamino-s-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-diethylamino-6-methylamino-s-triazine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling a wide range of weeds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylamino-6-diethylamino-s-triazine
- 2-Chloro-4-methylamino-6-sec-butylamino-s-triazine
Uniqueness
Compared to other similar compounds, 2-Chloro-4-diethylamino-6-methylamino-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOXFTHSONSSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)

![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)



